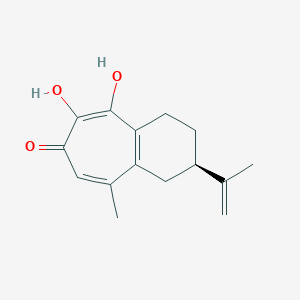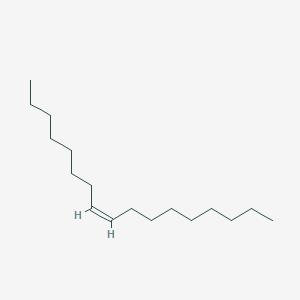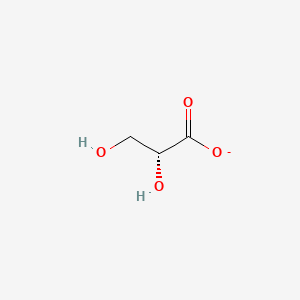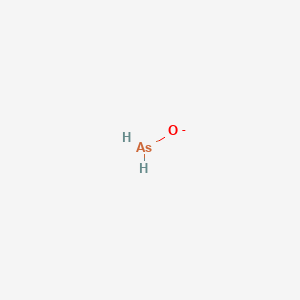
Cucurbitacin O
Vue d'ensemble
Description
Cucurbitacin O is a member of the cucurbitacin family, a group of highly oxygenated tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, which includes cucumbers, pumpkins, and gourds . Cucurbitacins are known for their bitter taste and have been used in traditional medicine for their anti-inflammatory, antimicrobial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacin O involves multiple steps, starting from basic triterpenoid structures. One common synthetic route includes the cyclization of squalene to form the cucurbitane skeleton, followed by a series of oxidation and functional group modifications to introduce the characteristic oxygen functionalities . Reaction conditions often involve the use of strong oxidizing agents and acidic or basic catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the seeds and leaves of Cucurbitaceae plants. Advanced extraction techniques like supercritical fluid extraction (SCFE), ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE) are employed to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cucurbitacin O undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen functionalities.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts like sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of natural pesticides and as a lead compound for drug development.
Mécanisme D'action
Cucurbitacin O exerts its effects through multiple molecular targets and pathways. One of the primary mechanisms involves the inhibition of the JAK/STAT3 signaling pathway, which plays a crucial role in cell proliferation, survival, and apoptosis . By inhibiting this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Cucurbitacin O is unique among cucurbitacins due to its specific oxygenation pattern and biological activities. Similar compounds include:
- Cucurbitacin A
- Cucurbitacin B
- Cucurbitacin C
- Cucurbitacin D
- Cucurbitacin E
- Cucurbitacin I
- Cucurbitacin S
- Cucurbitacin T .
Each of these compounds has distinct structural features and biological activities, making this compound a valuable compound for further research and development.
Propriétés
IUPAC Name |
(2R,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,18-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIGMQGPFTKQX-SSGGGWRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-40-8 | |
| Record name | Presenegenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


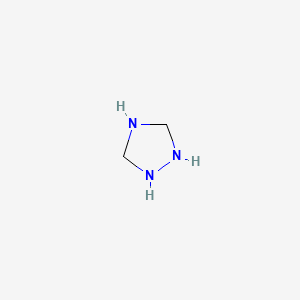


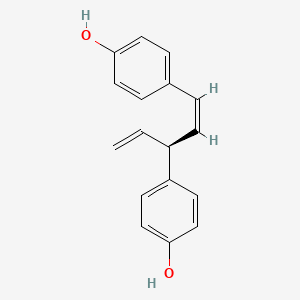
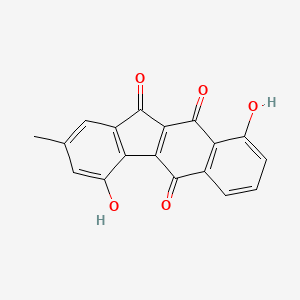
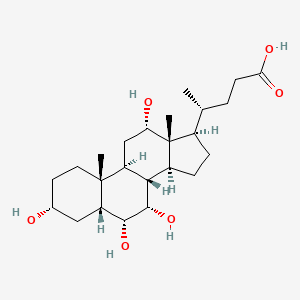
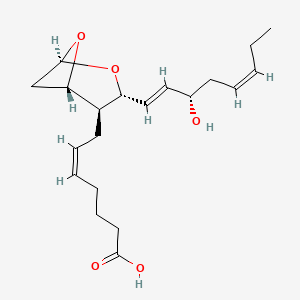
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B1236640.png)
![4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B1236641.png)
